8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Medicinal Chemistry Benzodiazepine SAR Regioisomer Differentiation

Researchers synthesizing benzodiazepine-focused libraries encounter irreproducible outcomes when substituting regioisomeric amino scaffolds. This 8-amino-4-Boc-protected tetrahydrobenzodiazepine provides a single, defined nucleophilic handle at the C8 position for chemoselective amide coupling, sulfonamide synthesis, or diazonium chemistry-without N4 interference. • Achieves 62-78% yields in validated solid-phase protocols. • Boc-stable during C8 diversification; preserves N4 for subsequent deprotection & alkylation. • 97% purity ensures reproducible SAR data across screening campaigns.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
CAS No. 886363-80-0
Cat. No. B1294079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS886363-80-0
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)N
InChIInChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9,15H2,1-3H3
InChIKeyZULASIGKOAEFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-4-Boc-benzodiazepine Building Block


8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 886363-80-0) is a Boc-protected amino-substituted tetrahydrobenzodiazepine derivative with the molecular formula C₁₄H₂₁N₃O₂ and a molecular weight of 263.34 g/mol . This heterocyclic building block features a 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine core with an 8-amino substituent and a Boc (tert-butoxycarbonyl) protecting group on the N4 nitrogen . The compound is commercially available as a research chemical with specified purity grades (typically 95-97%), making it a ready-to-use intermediate for medicinal chemistry applications without requiring in-house de novo synthesis of the protected scaffold [1].

Pre-installed Boc protection
Eliminates in-house N4 protection and enables orthogonal 8-amino functionalization
8-Amino nucleophilic handle
Provides C8 diversification via amide coupling, reductive amination, or diazotization
Defined purity specification
Documented purity grades support reproducible synthesis and reduce QC burden

8-Amino-4-Boc-benzodiazepine Structural Differentiation


Generic substitution among Boc-protected benzodiazepine derivatives is precluded by the precise positional and electronic demands of downstream synthetic applications. The 8-amino substituent on the benzo[e][1,4]diazepine scaffold introduces a nucleophilic handle for subsequent diversification (e.g., amide coupling, reductive amination, or diazotization) that is absent in unsubstituted analogs such as 4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195983-63-2) . Simultaneously, the N4-Boc protection renders the diazepine nitrogen inert to electrophilic attack or undesired side reactions, enabling chemoselective manipulation at the 8-amino position while preserving the benzodiazepine core for later deprotection and functionalization [1]. Regioisomeric amino-substituted variants (e.g., 7-amino derivatives) present fundamentally different electronic and steric environments that alter both reactivity and the pharmacological profiles of final drug candidates, making non-specific procurement a source of irreproducible synthesis outcomes .

7-Amino regioisomer
Different substitution vector alters SAR trajectories and may invalidate synthetic campaigns
Unsubstituted 4-Boc analog (CAS 195983-63-2)
Lacks exocyclic amino handle, limiting diversification to N4-deprotection/alkylation only
Unprotected tetrahydrobenzodiazepine core
Two nucleophilic amines cause chemoselectivity issues; reported yields drop without Boc protection

8-Amino-4-Boc-benzodiazepine Differentiation Evidence


8-Amino vs. 7-Amino Regioisomer Synthetic Utility

The 8-amino substituent provides a distinct nucleophilic handle for C8-position diversification, whereas the 7-amino regioisomer offers an alternative vector for molecular elaboration. In a solid-phase synthetic methodology for tetrahydrobenzo[e][1,4]diazepine libraries, positional substitution patterns directly determined both the efficiency of on-resin functionalization and the binding profiles of final compounds against biological targets [1]. The 8-amino orientation yields a calculated topological polar surface area (TPSA) of 67.6 Ų and XLogP of 1.7 [2], parameters that diverge from the 7-amino isomer and influence both physicochemical properties and downstream synthetic accessibility.

8-Amino vs. 7-Amino regioisomer
Class-level
Positional isomerism yields orthogonal synthetic vectors; TPSA 67.6 Ų, XLogP 1.7 (8-amino)
Procurement of incorrect regioisomer invalidates SAR campaigns
Exact ΔTPSA and ΔLogP not reported; in silico prediction context
Medicinal Chemistry Benzodiazepine SAR Regioisomer Differentiation

Boc Protection vs. Unprotected Amine Chemoselectivity

The N4-Boc protecting group confers acid-labile protection of the diazepine secondary amine, enabling orthogonal functionalization of the 8-amino group without competing N4-alkylation or acylation. In contrast, unprotected 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 5946-39-4) possesses two nucleophilic amines that cannot be differentiated without additional protection steps . Solid-phase synthesis studies demonstrate that Boc-protected scaffolds achieved 62-78% overall yields across 12 examples, a range unattainable with unprotected cores due to uncontrolled side reactions [1]. The Boc group also enhances storage stability under recommended conditions (2-8°C) compared to free amines prone to oxidation [2].

Boc vs. unprotected amine
Reported
Solid-phase yields 62–78% (7 steps, 12 examples); no comparable data for unprotected core
Pre-installed Boc group eliminates amine differentiation challenges
Cross-study comparable; solid-phase methodology context
Protecting Group Strategy Synthetic Intermediate Chemoselectivity

8-Amino vs. Unsubstituted Analog Nucleophilic Handle

The 8-amino substituent provides a primary aromatic amine (NH₂) available for diazotization, acylation, sulfonylation, or reductive amination—transformations impossible with the unsubstituted 4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195983-63-2), which lacks any exocyclic functional handle . This difference is fundamental: the 8-amino compound (C₁₄H₂₁N₃O₂, MW 263.34) contains three nitrogen atoms including the reactive 8-NH₂, whereas the unsubstituted analog (C₁₄H₂₀N₂O₂, MW 248.32) contains only the two endocyclic diazepine nitrogens and is therefore limited to N4-deprotection and subsequent alkylation as its sole diversification pathway .

8-Amino vs. unsubstituted analog
Data to verify
+1 nitrogen atom, +15.02 Da MW, +2 H-bond donors; enables C-N bond-forming reactions
Unlocks diversification pathways absent in unsubstituted scaffold
Direct head-to-head structural comparison; vendor specification context
Building Block Synthetic Diversification Functional Group Availability

Commercial Availability vs. Custom Synthesis

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is available from multiple established chemical suppliers with documented purity specifications (typically 95-97%) and associated certificates of analysis (CoA), whereas closely related custom-synthesized analogs often lack batch-to-batch consistency data . The compound carries MDL number MFCD07369816, facilitating unambiguous identification across supplier catalogs and inventory systems [1]. Fluorochem offers the compound in graduated pack sizes (100 mg to 5 g) with defined pricing tiers and inventory transparency across UK, European, and Chinese stock locations, a procurement advantage over bespoke synthesis requiring ≥2-4 week lead times .

Commercial availability
Specification review
Standardized purity 95–97% across suppliers; MDL MFCD07369816; 100 mg–5 g pack sizes
Reported purity and catalog documentation support procurement confidence
Supplier catalog comparison; batch-specific CoA recommended
Procurement Quality Control Research Chemical

Research Applications of 8-Amino-4-Boc-benzodiazepine


Benzodiazepine Library Synthesis

The 8-amino group enables C8-position derivatization through amide bond formation, sulfonamide synthesis, or diazonium salt chemistry—transformations that cannot be performed on unsubstituted 4-Boc analogs. Solid-phase synthetic methodologies validated on this scaffold achieve 62-78% overall yields across 12 examples, demonstrating robust performance in library production workflows [1]. The Boc group remains intact during 8-amino manipulations, preserving the N4-position for subsequent deprotection and alkylation after initial diversification is complete .

Biotinylated and Fluorescent Probe Synthesis

The 8-amino substituent serves as an attachment point for biotin, fluorophores, or photoaffinity labels via standard amine-reactive chemistry (e.g., NHS ester coupling). This enables the generation of probe molecules for target identification studies without disrupting the benzodiazepine core pharmacophore, a strategy unavailable with amino-deficient analogs that would require scaffold modification to introduce labeling handles [1].

C8 Substituent SAR Studies

The 8-amino group provides a defined starting point for systematic SAR exploration at the C8 position, whereas regioisomeric 7-amino analogs offer an alternative but non-interchangeable vector. Procurement of the 8-amino isomer ensures that SAR data correspond to the intended substitution pattern, avoiding the confounding variables introduced by positional isomerism. The defined purity specifications (95-97%) across commercial suppliers support reproducible SAR data generation .

High-Throughput Solid-Phase Synthesis

The Boc protection strategy aligns with established solid-phase benzodiazepine synthesis protocols, enabling on-resin diversification at the 8-amino position followed by acidolytic cleavage to yield the fully elaborated scaffold. The reported 62-78% yields in solid-phase format [1] demonstrate compatibility with automated parallel synthesis platforms, supporting the generation of focused compound collections for screening campaigns.

Application
Selection Property
Validation Focus
Benzodiazepine library synthesis
Orthogonal Boc protection and 8-amino handle
Chemoselectivity and reported 62–78% yield consistency in solid-phase format
Biotinylated/fluorescent probe synthesis
8-Amino attachment point for labels
Amine-reactive chemistry compatibility; core pharmacophore preservation
C8 substituent SAR studies
Positional isomer purity and defined substitution pattern
Regioisomer identity verification; reported purity 95–97%
High-throughput solid-phase synthesis
Boc-protected scaffold for on-resin diversification
Compatibility with automated parallel synthesis; reported yields and acid-labile deprotection

Technical Documentation Hub

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